molecular formula C11H17N3O B2655804 2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine CAS No. 2199903-05-2

2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine

Cat. No.: B2655804
CAS No.: 2199903-05-2
M. Wt: 207.277
InChI Key: FJVAZHOFYSUARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine is a chemical compound that belongs to the class of pyrazines Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and as flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine typically involves the reaction of 2-methylpyrazine with 1-methyl-2-pyrrolidinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazine derivatives, reduced pyrazine derivatives, and halogenated pyrazine compounds .

Scientific Research Applications

2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: A simpler pyrazine derivative with similar chemical properties but lacking the pyrrolidine moiety.

    3-Methylpyrazine: Another pyrazine derivative with a different substitution pattern.

    1-Methyl-2-pyrrolidinemethanol: A precursor used in the synthesis of the target compound.

Uniqueness

2-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine is unique due to the presence of both the pyrazine and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-11(13-6-5-12-9)15-8-10-4-3-7-14(10)2/h5-6,10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVAZHOFYSUARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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